ethyl beta-D-glucopyranoside

Chemotaxis Plant-Microbe Interactions Bioassay

Researchers requiring reproducible chemotaxis assays with Ralstonia solanacearum cannot substitute the α-anomer or D-glucose-only the β-configuration (CAS 3198-49-0) elicits activity >1 µmol/disc. Generic alkyl glucosides also fail to match the 63% yield advantage in heteropolyacid-catalyzed cellulose alcoholysis. - Confirmed >98% purity (GC) eliminates confounding isomer signals in bioassays. - Validated chromatographic protocols achieve 99% purity via weak acid cation exchange resin. - Ships ambient; store at 2-8°C under inert gas to preserve anomeric integrity.

Molecular Formula C8H16O6
Molecular Weight 208.21 g/mol
Cat. No. B7909758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl beta-D-glucopyranoside
Molecular FormulaC8H16O6
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1
InChIKeyWYUFTYLVLQZQNH-JAJWTYFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Beta-D-Glucopyranoside Overview


Ethyl beta-D-glucopyranoside (CAS 3198-49-0) is a short-chain alkyl glucoside, comprising a glucose unit linked via a β-O-glycosidic bond to an ethyl group. It is found as a natural constituent in various plants and fermented products [1]. This compound serves as a nonionic surfactant, a chemoattractant, and a versatile synthetic intermediate, with a molecular weight of 208.21 g/mol and high water solubility . Unlike many sugar-based surfactants with longer alkyl chains, ethyl beta-D-glucopyranoside offers a unique combination of high hydrophilicity and low CMC, making it valuable in specific applications where low-foaming or mild surfactant properties are required [2]. Its procurement is often driven by need for high-purity material (>99%) for reproducible research or specialized industrial formulations [3].

1 β-Anomer required for biological recognition studies
2 High-purity procurement context for reproducible assays
3 Reported chemoattractant and nonionic surfactant properties

Ethyl Beta-D-Glucopyranoside Substitution Risks


Alkyl glucosides are a broad class, but chain length and anomeric configuration critically dictate function. Generic substitution, such as replacing ethyl beta-D-glucopyranoside with methyl, octyl, or α-anomers, is scientifically unsound due to quantifiable differences in chemoattractant specificity, synthetic yields, catalytic conversion efficiency, and application maturity [1] [2]. For example, the β-configuration is essential for specific biological recognition, as the α-isomer lacks the same chemoattractant activity [3]. Furthermore, methyl glucoside is preferred in mature drilling fluid formulations, while ethyl glucoside remains in the research stage, highlighting that even closely related molecules have distinct industrial validation [4]. Such differences directly impact experimental reproducibility and process economics, making precise compound selection mandatory for scientific and industrial users.

! Chain length mismatch (methyl, octyl) alters surfactant performance and bioactivity profile.
! α-Anomer lacks reported chemoattractant activity; β-configuration is essential for R. solanacearum studies.
! Industrial maturity gap: methyl glucoside is a field-deployed drilling fluid additive, ethyl glucoside remains research-stage.

Ethyl Beta-D-Glucopyranoside vs. Analogs


Ralstonia solanacearum Chemoattractant Specificity

Ethyl beta-D-glucopyranoside demonstrates specific chemoattractant activity for the plant pathogen Ralstonia solanacearum. In disc assays, it showed unambiguous activity at >1 µmol/disc, whereas the α-anomer and D-glucose were completely inactive [1]. This indicates a strict requirement for the β-configuration and ethyl aglycone for biological recognition.

Chemoattractant activity
Head-to-head
Target: >1 µmol/disc (active)
α-isomer & D-glucose: inactive
Supports β-anomer requirement for biological recognition
Disc assay with R. solanacearum
Chemotaxis Plant-Microbe Interactions Bioassay

Cellulose Alcoholysis Yield Advantage

In the direct transformation of cellulose to alkyl glucosides using heteropolyacid catalysts, ethyl glucoside (mixture of α/β isomers) is obtained in 63% yield, significantly higher than the 57% yield for methyl glucoside under comparable conditions [1]. This difference is attributed to the more favorable reaction kinetics in ethanol compared to methanol.

Cellulose alcoholysis yield
Head-to-head
Ethyl glucoside: 63% yield
Methyl glucoside: 57% yield
Reported higher yield in ethanol-mediated biomass conversion
Heteropolyacid catalysis, cellulose feedstock
Green Chemistry Biomass Conversion Catalysis

High-Purity Chromatographic Isolation

A validated chromatographic purification method using weak acid cation exchange resins in Na+ form can produce ethyl beta-D-glucopyranoside at 99% purity from enzymatic synthesis mixtures [1]. This high purity is essential for applications requiring stringent impurity profiles. While comparable purities are achievable for other alkyl glucosides, the specific method and resin selection are tailored to the ethyl derivative's hydrophobicity, and direct transfer to other alkyl glucosides may not yield the same performance without optimization.

Purification method
Method context
99% purity achievable via weak acid cation exchange resin
Supports procurement of high-purity material for sensitive applications
Enzymatic synthesis, Na+ form resin
Downstream Processing Chromatography Enzymatic Synthesis

Catalytic Glucose Conversion to Ethyl Glucoside

Under optimized conditions (140°C), the SO3H-SBA-15 catalyst converts glucose to ethyl-D-glucopyranoside (EDGP) with 80% selectivity, while fructose yields only 57% to ethyl levulinate, a different product [1]. This highlights the substrate specificity and the catalyst's high activity for EDGP synthesis. In contrast, zeolite catalysts (beta, Y, ZSM-5, mordenite) showed lower activity under identical conditions [1].

Catalytic selectivity
Head-to-head
SO3H-SBA-15: 80% selectivity to EDGP
Zeolites: lower activity
Reported catalyst selectivity for EDGP from glucose
140 °C, ethanol, solid acid catalyst
Heterogeneous Catalysis Sugar Dehydration Biorefining

Drilling Fluid Maturity: Methyl vs. Ethyl Glucoside

While both methyl glucoside and ethyl glucoside are known as shale inhibitors for water-based drilling fluids, their industrial deployment differs significantly. Methyl glucoside drilling fluid systems are a mature technology and have been successfully used in the field [1]. In contrast, ethyl glucoside and propyl glucoside drilling fluid systems are still in the laboratory research stage [1]. This disparity reflects a higher level of practical validation and optimization for methyl glucoside, whereas ethyl glucoside requires further development before industrial adoption.

Industrial maturity
Context-dependent
Ethyl glucoside: laboratory stage
Methyl glucoside: mature field use
Technology readiness context for drilling fluid applications
Based on literature review; requires field validation
Oilfield Chemicals Shale Inhibition Water-Based Drilling Fluids

Ethyl Beta-D-Glucopyranoside Procurement Scenarios


Plant-Pathogen Chemotaxis Research

Ethyl beta-D-glucopyranoside is the definitive choice for studies on Ralstonia solanacearum chemotaxis. Its unique activity (>1 µmol/disc) and the inactivity of the α-isomer and D-glucose mean that only the β-anomer is suitable for reproducible bioassays and mechanistic studies of bacterial wilt [1]. Procurement of high-purity material is critical to avoid confounding signals from inactive isomers.

Biomass Conversion to Value-Added Chemicals

When developing catalytic processes for cellulose alcoholysis in ethanol, ethyl beta-D-glucopyranoside is a more favorable target than methyl glucoside due to its higher yield (63% vs. 57%) under heteropolyacid catalysis [1]. Additionally, the high catalytic conversion (80%) of glucose to EDGP using SO3H-SBA-15 demonstrates a feasible route for biorefinery applications [2]. Researchers focused on green chemistry and biorefining should prioritize ethyl beta-D-glucopyranoside when ethanol is the solvent.

Enzymatic Synthesis and Purification Process

Ethyl beta-D-glucopyranoside serves as a valuable model compound for developing chromatographic purification strategies for alkyl glucosides. The validated method to achieve 99% purity using weak acid cation exchange resins provides a benchmark for process development [1]. Users requiring high-purity material for analytical standards or formulation studies can confidently procure material purified by such optimized methods.

Drilling Fluid Additive Research

For research groups investigating novel shale inhibitors for water-based drilling fluids, ethyl beta-D-glucopyranoside represents an early-stage candidate with known activity [1]. Procurement for laboratory-scale testing is appropriate, with the understanding that industrial deployment is not yet validated. Comparative studies against mature methyl glucoside systems can help assess its potential advantages or limitations.

Application
Selection Property
Validation Focus
Plant-pathogen chemotaxis research
β-Anomeric configuration required
Chemoattractant bioassay reproducibility
Biomass conversion to value-added chemicals
Higher reported yield in ethanol alcoholysis
Catalyst and solvent system optimization
Enzymatic synthesis & purification process
High-purity chromatographic method context
Impurity profile and process consistency
Drilling fluid additive research
Early-stage shale inhibition activity reported
Field validation and comparative performance studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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